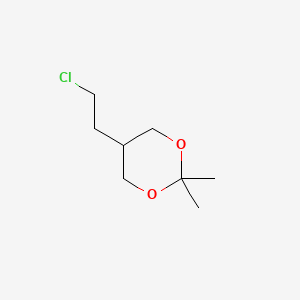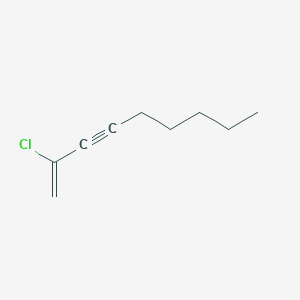
2-Chloronon-1-EN-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloronon-1-EN-3-yne is an organic compound characterized by the presence of both a chlorine atom and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H13Cl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronon-1-EN-3-yne typically involves the chlorination of non-1-en-3-yne. This process can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloronon-1-EN-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted non-1-en-3-ynes.
Addition: Products include dihalides, haloalkenes, and other addition products.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloronon-1-EN-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 2-Chloronon-1-EN-3-yne involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in cycloaddition reactions, forming stable intermediates that can further react with other molecules. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect various biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-nonen-3-yne
- 5-Chloro-1-pentyne
- 1-Chloro-1-ethynyl-4-bromocyclohexane
Uniqueness
2-Chloronon-1-EN-3-yne is unique due to its specific combination of a chlorine atom and a triple bond within a nine-carbon chain. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, allowing for versatile use in chemical synthesis and research .
Eigenschaften
CAS-Nummer |
112701-70-9 |
|---|---|
Molekularformel |
C9H13Cl |
Molekulargewicht |
156.65 g/mol |
IUPAC-Name |
2-chloronon-1-en-3-yne |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-7-8-9(2)10/h2-6H2,1H3 |
InChI-Schlüssel |
JPNFIKMBCLKZAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
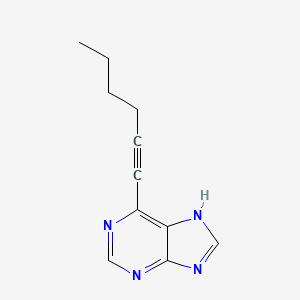
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
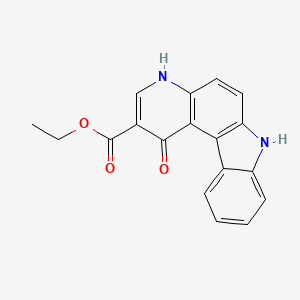
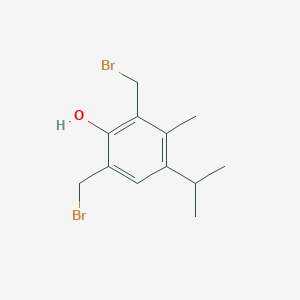
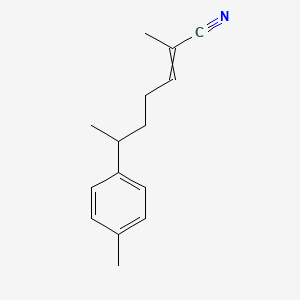
![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
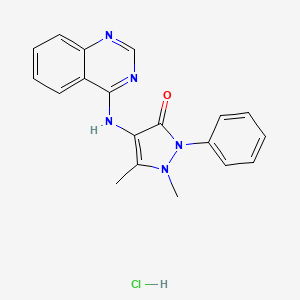

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
